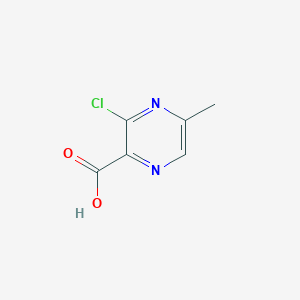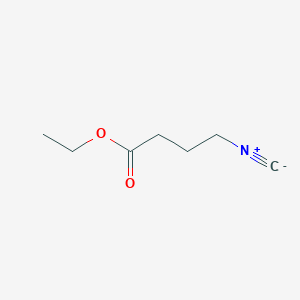
3-Chloro-5-methylpyrazine-2-carboxylic acid
Descripción general
Descripción
3-Chloro-5-methylpyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 3-position and a methyl group at the 5-position of the pyrazine ring, along with a carboxylic acid group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methylpyrazine-2-carboxylic acid typically involves the chlorination of 5-methylpyrazine-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 5-Methylpyrazine-2-carboxylic acid
Chlorinating Agent: Thionyl chloride (SOCl2)
Reaction Conditions: Reflux
The reaction yields this compound with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring the compound meets industrial standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-methylpyrazine-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products Formed
Substitution Products: Amino or thiol derivatives of this compound.
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohol derivatives
Aplicaciones Científicas De Investigación
3-Chloro-5-methylpyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-methylpyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloropyrazine-2-carboxylic acid
- 5-Methylpyrazine-2-carboxylic acid
- 3-Chloro-5-methylpyrazine
Uniqueness
3-Chloro-5-methylpyrazine-2-carboxylic acid is unique due to the presence of both a chlorine atom and a methyl group on the pyrazine ring, which imparts distinct chemical and biological properties. This combination of substituents allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
3-chloro-5-methylpyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-3-2-8-4(6(10)11)5(7)9-3/h2H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRYWHWLVPAVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3S,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolan-2-one](/img/structure/B3039491.png)


![2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate](/img/structure/B3039495.png)




